9H-Carbazol-4-amine
Overview
Description
9H-Carbazol-4-amine is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and electroactive materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-4-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the amination of carbazole using suitable amine sources under controlled conditions. For example, the reaction of carbazole with an amine in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be performed using nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-4,5-dione, while substitution reactions can produce halogenated or nitrated carbazole derivatives .
Scientific Research Applications
9H-Carbazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: Its derivatives have shown potential in biological applications, including as antimicrobial and anticancer agents.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9H-Carbazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can modulate enzyme activity or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
- N-Methylcarbazole
- 9H-Carbazole-9-yltriphenylamine
- Poly(2,7-carbazole)
- Poly(3,6-carbazole)
Comparison: Compared to other carbazole derivatives, 9H-Carbazol-4-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. For example, its amine group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
9H-carbazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKPMMTTJRQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172423 | |
Record name | 9H-Carbazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-64-8 | |
Record name | 9H-Carbazol-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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